molecular formula C18H23N3O4S B5655264 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

Cat. No. B5655264
M. Wt: 377.5 g/mol
InChI Key: VTUATIKKGNEOOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions tailored to achieve the desired molecular structure. For instance, the synthesis and characterization of a similar compound, involving piperidine and isoxazole sulfonyl components, were achieved through specific reactions and confirmed via X-ray diffraction studies, indicating the precise control needed in chemical synthesis processes (Naveen et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, revealing their complex geometries. For example, a compound synthesized from piperazine showed a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, highlighting the diverse molecular structures that can be achieved (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to compounds with significant biological activities. For example, the synthesis of piperazine derivatives with substituted phenyl and thiadiazol sulfonyl groups has been explored for their antibacterial activities, showcasing the chemical reactivity and potential applications of these compounds (Qi, 2014).

Physical Properties Analysis

The physical properties of compounds like "1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(2,5-dimethylphenyl)sulfonyl]piperazine" can be extensively studied through spectroscopic techniques and crystallography, providing insights into their stability, conformation, and interactions with other molecules.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperazine derivatives are influenced by their structural components. Studies have shown that such compounds can exhibit a range of biological activities, which are directly related to their chemical properties. The antibacterial and antifungal activities of various piperazine derivatives have been investigated, demonstrating their potential as bioactive molecules (Qi, 2014).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-5-6-13(2)16(11-12)26(23,24)21-9-7-20(8-10-21)18(22)17-14(3)19-25-15(17)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUATIKKGNEOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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